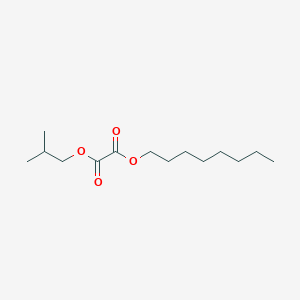

Isobutyl Octyl oxalate

Vue d'ensemble

Description

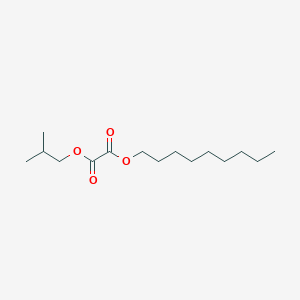

Isobutyl Octyl oxalate is a chemical compound that is not widely documented. It is an ester, which is a class of compounds produced by the reaction between carboxylic acids and alcohols . The structure of Isobutyl Octyl oxalate contains a total of 43 bonds, including 17 non-H bonds, 2 multiple bonds, 12 rotatable bonds, 2 double bonds, and 2 ester bonds .

Synthesis Analysis

The synthesis of similar compounds, such as monoalkyl oxalates, has been achieved in aqueous media by applying highly efficient selective monohydrolysis reactions of symmetric diesters . The best conditions apply an aqueous NaOH solution with relatively nontoxic THF or acetonitrile as a co-solvent at around 0–5 °C .Molecular Structure Analysis

The molecular formula of Isobutyl Octyl oxalate is C14H26O4 . It contains a total of 44 atoms, including 26 Hydrogen atoms, 14 Carbon atoms, and 4 Oxygen atoms . The molecule contains a total of 43 bonds, including 17 non-H bonds, 2 multiple bonds, 12 rotatable bonds, 2 double bonds, and 2 ester bonds .Chemical Reactions Analysis

While specific chemical reactions involving Isobutyl Octyl oxalate are not well-documented, studies on similar compounds provide some insights. For instance, cyclic oxalate esters of glycols have been found to be very reactive, undergoing hydrolysis 260—1500 times more rapidly than diethyl oxalate .Applications De Recherche Scientifique

- Octyl formate , a derivative of Isobutyl Octyl oxalate, is an essential substance in the perfume industry. It contributes to the formulation of cosmetics, perfumes, and flavorings .

- Recent research has revealed that Isobutyl Octyl oxalate interacts with β-glucan , forming a novel hydrogel at room temperature .

Flavor and Fragrance Industry

Hydrogel Formation

Environmental Considerations

Mécanisme D'action

Target of Action

Isobutyl Octyl oxalate is a derivative of oxalic acid . Oxalic acid and its derivatives are known to be secreted by fungi, bacteria, and plants, and they play a significant role in various biochemical processes . .

Mode of Action

Oxalic acid, a related compound, is known to interact with various enzymes and biochemical processes

Biochemical Pathways

Oxalic acid and its derivatives, including Isobutyl Octyl oxalate, are involved in several biochemical pathways. They are linked to nutrient availability, weathering of minerals, precipitation of metal oxalates, and degradation of the lignocellulose complex by fungi . The oxalate-carbonate pathway is one such process, where oxalates contribute to the transfer of atmospheric carbon dioxide into calcium carbonate .

Pharmacokinetics

Related compounds like oxalates are known to be transported by human intestinal cells . PKA activation has been found to stimulate oxalate transport, suggesting a potential mechanism for the absorption and distribution of Isobutyl Octyl oxalate .

Result of Action

Oxalates, which are structurally related, are known to participate in biogeochemical cycles of certain nutrients and influence their bioavailability . They also have a role in the detoxification of heavy metals .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Isobutyl Octyl oxalate. For instance, oxalates are known to be secreted into the surrounding environment by fungi, bacteria, and plants, where they participate in various processes in soil . The action of Isobutyl Octyl oxalate may similarly be influenced by environmental conditions.

Propriétés

IUPAC Name |

2-O-(2-methylpropyl) 1-O-octyl oxalate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O4/c1-4-5-6-7-8-9-10-17-13(15)14(16)18-11-12(2)3/h12H,4-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSIDEFNJCYUBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C(=O)OCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

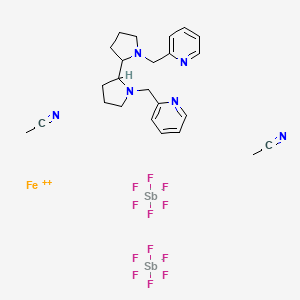

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[(5-methoxy-1H-benzimidazol-2-yl)thio]-3-oxobutanoate](/img/structure/B3175772.png)

![[(2S,3S,5S)-5-amino-1,6-diphenyl-2-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-3-yl] (2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate](/img/structure/B3175789.png)

![4-Chloro-2-methyl-2H-pyrazolo[3,4-D]pyrimidine](/img/structure/B3175799.png)